Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate CAS 75315-97-8 properties
Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate CAS 75315-97-8 properties
An In-Depth Technical Guide to Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate (CAS 75315-97-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate, a bifunctional molecule with significant potential in the fields of polymer chemistry, drug delivery, and materials science. As a member of the oligo(ethylene glycol) derivative family, its unique structure, combining flexible ether linkages with reactive ester groups, makes it a valuable building block for the synthesis of advanced functional materials.
Core Molecular Identity and Physicochemical Properties
Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is characterized by a central ethane-1,2-diylbis(oxy) unit flanked by two propionate ethyl ester groups. This structure imparts a combination of hydrophilicity, from the ether linkages, and hydrophobicity, from the ethyl ester groups, resulting in amphiphilic properties that are highly desirable in many applications.
Table 1: Physicochemical Properties of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate
| Property | Value | Source |
| CAS Number | 75315-97-8 | Crysdot LLC[1] |
| Molecular Formula | C₁₂H₂₂O₆ | Crysdot LLC[1] |
| Molecular Weight | 262.3 g/mol | Crysdot LLC[1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | |
| Boiling Point | ~280-300 °C (Predicted) | |
| Density | ~1.08 g/cm³ (Predicted) | |
| Solubility | Soluble in a wide range of organic solvents. Limited solubility in water (Predicted). | |
| SMILES | CCOC(=O)CCOCCOCCC(=O)OCC | |
| InChI Key | Not Available |
Note: Some physical properties are predicted based on the structure and data from analogous compounds due to the limited availability of experimentally determined values in the literature.
Synthesis and Mechanism
The most plausible and efficient method for the synthesis of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is the base-catalyzed Michael addition of ethylene glycol to ethyl acrylate. This reaction is a well-established method for the formation of β-ether esters.[2][3]
Reaction Principle
The reaction proceeds via the deprotonation of ethylene glycol by a suitable base to form the more nucleophilic glycolate anion. This anion then undergoes a conjugate addition to the electron-deficient double bond of ethyl acrylate. A second deprotonation and subsequent addition to another molecule of ethyl acrylate yields the desired product.
Caption: Synthesis workflow for Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate.
Detailed Experimental Protocol
Materials:
-
Ethylene glycol (1.0 eq)
-
Ethyl acrylate (2.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.1 eq) or Potassium tert-butoxide (t-BuOK) (0.1 eq)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (or 1,4-dioxane).
-
Carefully add sodium hydride (or potassium tert-butoxide) to the solvent and cool the suspension to 0 °C in an ice bath.
-
Slowly add ethylene glycol dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl acrylate to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate.
Spectroscopic Characterization (Predicted)
Due to the scarcity of published experimental data, the following spectroscopic information is predicted based on the known spectral data of analogous compounds and fundamental principles of spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 4H | -O-CH₂ -CH₃ |
| ~3.70 | Triplet (t) | 4H | -O-CH₂ -CH₂-O- |
| ~3.65 | Singlet (s) | 4H | -O-CH₂ -CH₂-COO- |
| ~2.60 | Triplet (t) | 4H | -CH₂-CH₂ -COO- |
| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.5 | C =O (Ester) |
| ~69.5 | -O-C H₂-C H₂-O- |
| ~66.5 | -O-C H₂-CH₂-COO- |
| ~60.5 | -O-C H₂-CH₃ |
| ~35.0 | -C H₂-CH₂-COO- |
| ~14.2 | -O-CH₂-C H₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Strong | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1250-1050 | Strong | C-O stretching (ether and ester) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate is expected to show fragmentation patterns characteristic of ethers and esters.
Caption: Predicted major fragmentation pathways in EI-MS.
Potential Applications in Research and Drug Development
The unique structural features of Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate make it a versatile platform molecule for various applications.
-
Polymer Synthesis: The terminal ester groups can be readily functionalized, for example, through transesterification or amidation, to produce a variety of monomers for polymerization. The flexible ether backbone can be incorporated into polyesters and polyamides to improve their processability and modify their thermal and mechanical properties.
-
Drug Delivery: As a derivative of polyethylene glycol (PEG), this molecule can be used in the development of drug delivery systems.[4][5][6] The ester groups can be hydrolyzed under physiological conditions, making it a candidate for creating biodegradable linkers in prodrugs or for the formulation of nanoparticles and hydrogels for controlled drug release.
-
Hydrogel Formation: The di-ester functionality allows for cross-linking with di- or poly-amines to form biodegradable hydrogels. These hydrogels have potential applications in tissue engineering and regenerative medicine as scaffolds that can support cell growth and proliferation.[7][8]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
[9] Shannak, M.Q.A., Othman, I.A.W., Aldoori, M., & Mahmood, S.K. (2018). Synthesis and Characterization of New Some Binuclear Complexes for Some Transition Element Metals with Schiff Base ligand Derived from 1-Chloro-2-(2-Chloroethoxy) Ethane. ResearchGate. [10] Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design - Supporting Information. (n.d.). Knowledge UChicago. [11] Crystal structure and Hirshfeld surface analysis of 3,3′-[ethane-1,2-diylbis(oxy)]bis(5,5-dimethylcyclohex-2-en-1-one) including an unknown solvate. (n.d.). PMC. [12] SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). (2020). ResearchGate. [13] Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate. (n.d.). PubChem. [7] Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering. (2024). PMC. [4] Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. (n.d.). PMC. [14] 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid. (n.d.). Sigma-Aldrich. Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. (n.d.). MCH. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties. (2025). MDPI. Exploiting retro oxa-Michael chemistry in polymers. (2023). SciSpace. [2] Designing a Transition State Analogue for the Disfavored Intramolecular Michael Addition of 2-(2-Hydroxyethyl)acrylate Esters. (n.d.). ACS Publications. [15] Effect of the Poly(ethylene glycol) Diacrylate (PEGDA) Molecular Weight on Ionic Conductivities in Solvent-Free Photo-Cross-Linked Solid Polymer Electrolytes. (2023). Langmuir. [16] Di-tert-butyl 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate. (n.d.). Sigma-Aldrich. [1] Diethyl 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate. (n.d.). Crysdot LLC. [3] Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. (n.d.). Semantic Scholar. [5] PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (2022). Taylor & Francis Online. [17] US5243069A - Ester of Michael addition homopolymers of acrylic acid. (n.d.). Google Patents. [6] Polyethylene Glycol (PEG) Derivatives. (2025). BOC Sciences. [8] Micropatterning of Poly(Ethylene Glycol) Diacrylate Hydrogels with Biomolecules to Regulate and Guide Endothelial Morphogenesis. (2008). Moon Lab. [18] ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. [19] Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering. (2024). NSF Public Access Repository. 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol. (2018). SIELC Technologies. [20] Preparation, Identification, and Low-Temperature Infrared Spectra of Two Elusive Crystalline Nitrile Ices. (2019). NASA Astrophysics Data System. The Usage of PEG in Drug Delivery Systems- A Mini Review. (2022). Crimson Publishers. [21] Synthesis of Oxidized 3β,3′β-Disteryl Ethers and Search after High-Temperature Treatment of Sterol-Rich Samples. (2021). MDPI. [22] Infrared spectrum of ethoxyethane. (n.d.). Doc Brown's Chemistry.
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